molecular formula C13H10O2 B142659 3-Phenoxybenzaldehyde CAS No. 39515-51-0

3-Phenoxybenzaldehyde

Cat. No. B142659
Key on ui cas rn: 39515-51-0
M. Wt: 198.22 g/mol
InChI Key: MRLGCTNJRREZHZ-UHFFFAOYSA-N
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Patent
US04231962

Procedure details

80 g (0.316 mol) of N-isobutylidene-3-phenoxybenzylamine is dissolved in 80 ml of toluene; to the solution is then added 4 g (0.036 mol) of potassium-tert-butylate, and the mixture is refluxed for 4 hours. After cooling of the reaction mixture, 35 g of 37% hydrochloric acid (about 0.35 mol) and 50 ml of water are added, and the toluene phase is separated. The toluene is distilled off to leave 57 g (0.288 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 91% of theory.
Name
N-isobutylidene-3-phenoxybenzylamine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butylate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=N[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]=1)C(C)C.Cl.[OH2:21]>C1(C)C=CC=CC=1>[O:13]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[CH:6]=[O:21])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
N-isobutylidene-3-phenoxybenzylamine
Quantity
80 g
Type
reactant
Smiles
C(C(C)C)=NCC1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
potassium tert-butylate
Quantity
4 g
Type
reactant
Smiles
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the toluene phase is separated
DISTILLATION
Type
DISTILLATION
Details
The toluene is distilled off

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.288 mol
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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